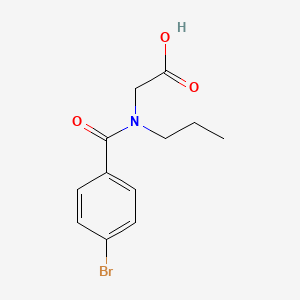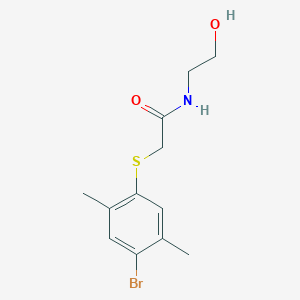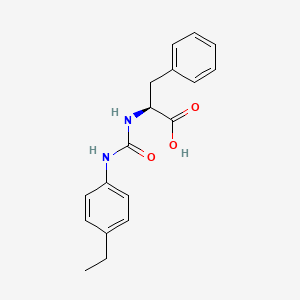
Heptanoic acid, (3Z)-3-hexenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, (3Z)-3-hexenyl ester is an organic compound that belongs to the class of esters. It is formed by the esterification of heptanoic acid and (3Z)-3-hexenol. This compound is known for its pleasant, fruity aroma, making it a valuable ingredient in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptanoic acid, (3Z)-3-hexenyl ester can be synthesized through the esterification reaction between heptanoic acid and (3Z)-3-hexenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process. This process utilizes a fixed-bed reactor where the reactants are passed over a solid acid catalyst. The reaction is conducted at elevated temperatures and pressures to achieve high yields and efficient production rates.
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, (3Z)-3-hexenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to heptanoic acid and (3Z)-3-hexenol in the presence of water and an acid or base catalyst.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Oxidation: The ester can undergo oxidation reactions to form corresponding carboxylic acids and aldehydes.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Heptanoic acid and (3Z)-3-hexenol.
Transesterification: Different esters and alcohols.
Oxidation: Carboxylic acids and aldehydes.
Scientific Research Applications
Heptanoic acid, (3Z)-3-hexenyl ester has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma. It is also used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of heptanoic acid, (3Z)-3-hexenyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, triggering a sensory response. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
Heptanoic acid, (3Z)-3-hexenyl ester can be compared with other similar esters, such as:
Hexanoic acid, (3Z)-3-hexenyl ester: Similar structure but with a shorter carbon chain.
Octanoic acid, (3Z)-3-hexenyl ester: Similar structure but with a longer carbon chain.
Heptanoic acid, (2E)-2-hexenyl ester: Similar structure but with a different position of the double bond.
The uniqueness of this compound lies in its specific combination of heptanoic acid and (3Z)-3-hexenol, which imparts distinct chemical and sensory properties.
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
hex-3-enyl heptanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-7-9-11-13(14)15-12-10-8-6-4-2/h6,8H,3-5,7,9-12H2,1-2H3 |
InChI Key |
KBBLMMCEHYHHIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14909791.png)




![4-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14909823.png)
